molecular formula C14H12N4O3 B12729292 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester CAS No. 131073-56-8

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester

Cat. No.: B12729292
CAS No.: 131073-56-8
M. Wt: 284.27 g/mol
InChI Key: UTUIJKXKXKFFID-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Cyclization: Intramolecular cyclization reactions can form additional heterocyclic structures.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted pyrazoles and quinazolines .

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Industry: It finds applications in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives like 1-phenyl-3-methyl-1H-pyrazol-5-ol and quinazoline derivatives like 4-aminoquinazoline. Compared to these compounds, 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester exhibits unique properties such as higher stability and selectivity in biological systems .

Properties

CAS No.

131073-56-8

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

methyl 1-methyl-5-(4-oxoquinazolin-3-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H12N4O3/c1-17-12(10(7-16-17)14(20)21-2)18-8-15-11-6-4-3-5-9(11)13(18)19/h3-8H,1-2H3

InChI Key

UTUIJKXKXKFFID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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